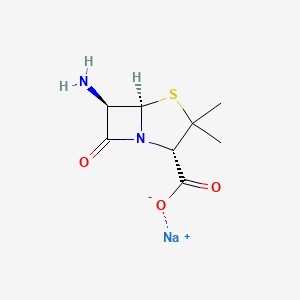

Sodium 6-aminopenicillanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 6-aminopenicillanate is a derivative of 6-aminopenicillanic acid, which is the core structure of penicillin antibiotics. This compound is crucial in the synthesis of various semisynthetic penicillins, which have a broad spectrum of antibacterial activity. The sodium salt form enhances its solubility and stability, making it more suitable for industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium 6-aminopenicillanate can be synthesized through the acylation of this compound with specific acyl chlorides in a water-acetone medium. The pH is maintained between 6.0 and 9.5 during the reaction. The product is then isolated by diluting the reaction medium with an aliphatic alcohol, followed by crystallization during the distillation of the water-alcohol azeotrope .

Industrial Production Methods

The industrial production of this compound typically involves the enzymatic hydrolysis of penicillin G to produce 6-aminopenicillanic acid, which is then converted to its sodium salt form. This method is preferred due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

Sodium 6-aminopenicillanate undergoes various chemical reactions, including:

Acylation: Reaction with acyl chlorides to form semisynthetic penicillins.

Oxidation: Conversion to 6-oxo derivatives.

Substitution: Formation of different penicillin derivatives by substituting the amino group at the 6-position.

Common Reagents and Conditions

Acyl Chlorides: Used in acylation reactions.

Oxidizing Agents: Used for oxidation reactions.

Solvents: Water-acetone mixtures are commonly used.

Major Products

The major products formed from these reactions include various semisynthetic penicillins, such as oxacillin and cloxacillin, which have enhanced antibacterial properties .

Aplicaciones Científicas De Investigación

Sodium 6-aminopenicillanate is extensively used in scientific research due to its role as a precursor in the synthesis of β-lactam antibiotics. Its applications include:

Chemistry: Used in the synthesis of new penicillin derivatives.

Biology: Studied for its interactions with bacterial enzymes.

Medicine: Basis for developing new antibiotics to combat resistant bacterial strains.

Industry: Used in the large-scale production of semisynthetic penicillins.

Mecanismo De Acción

Sodium 6-aminopenicillanate exerts its effects by inhibiting the catalytic activity of bacterial DD-transpeptidase enzymes, also known as penicillin-binding proteins. These enzymes are crucial for the cross-linking of the peptidoglycan layer during bacterial cell wall synthesis. By binding to these enzymes, this compound prevents cell wall formation, leading to bacterial cell death .

Comparación Con Compuestos Similares

Similar Compounds

6-Aminopenicillanic Acid: The parent compound from which sodium 6-aminopenicillanate is derived.

Penicillin G: A natural penicillin used as a starting material for the synthesis of 6-aminopenicillanic acid.

Semisynthetic Penicillins: Such as oxacillin and cloxacillin, which are derived from 6-aminopenicillanic acid.

Uniqueness

This compound is unique due to its enhanced solubility and stability, making it more suitable for industrial applications compared to its parent compound, 6-aminopenicillanic acid. Its ability to form various semisynthetic penicillins with improved antibacterial properties also sets it apart from other similar compounds .

Propiedades

Número CAS |

1203-85-6 |

|---|---|

Fórmula molecular |

C8H11N2NaO3S |

Peso molecular |

238.24 g/mol |

Nombre IUPAC |

sodium;(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C8H12N2O3S.Na/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;/h3-4,6H,9H2,1-2H3,(H,12,13);/q;+1/p-1/t3-,4+,6-;/m1./s1 |

Clave InChI |

FMYDQFVDJWSYTO-ZXSAOVMCSA-M |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)[O-])C.[Na+] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)N)C(=O)[O-])C.[Na+] |

Números CAS relacionados |

551-16-6 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)

![2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid](/img/structure/B14149624.png)

![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)

![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)

![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)

![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)